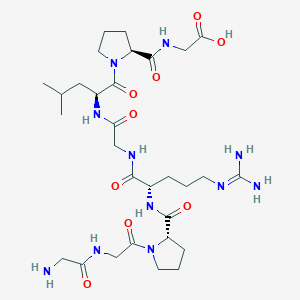![molecular formula C18H32O2Si B14196471 Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- CAS No. 832743-82-5](/img/structure/B14196471.png)
Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is a complex organic compound with a unique structure that includes a cycloheptanone ring and a heptadienyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- typically involves multiple steps, including the formation of the cycloheptanone ring and the attachment of the heptadienyl side chain. Common synthetic routes may involve the use of organometallic reagents, such as Grignard reagents, and various catalysts to facilitate the formation of the desired product. Reaction conditions often include controlled temperatures, specific solvents, and inert atmospheres to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and crystallization are used to isolate the desired compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (e.g., NaCl, NaBr) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A cyclic ketone with a six-membered ring, used as a precursor in various chemical syntheses.
Cyclooctanone: An eight-membered cyclic ketone with applications in organic synthesis.
Tropinone: A tropane alkaloid with a seven-membered ring, used in the synthesis of pharmaceuticals.
Uniqueness
Cycloheptanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]- is unique due to its specific structure, which includes a heptadienyl side chain and a trimethylsilyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
832743-82-5 |
|---|---|
Molekularformel |
C18H32O2Si |
Molekulargewicht |
308.5 g/mol |
InChI |
InChI=1S/C18H32O2Si/c1-5-15(14-21(2,3)4)13-17(19)12-11-16-9-7-6-8-10-18(16)20/h16-17,19H,1,6-14H2,2-4H3 |
InChI-Schlüssel |
CBQQZTUAIQNAJG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C=C)CC(CCC1CCCCCC1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


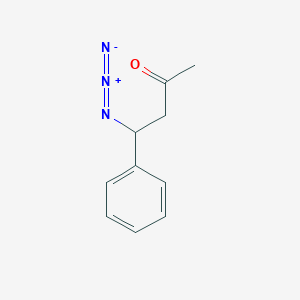
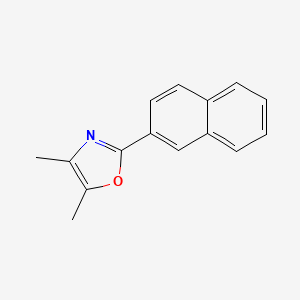
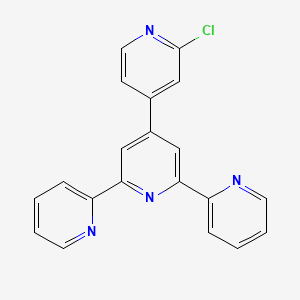


![N-[1-(2,5-Dimethylphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14196426.png)
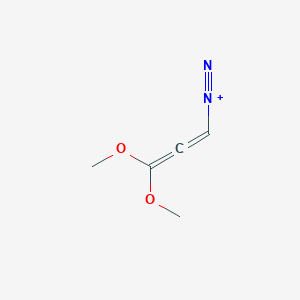
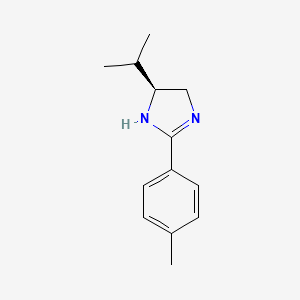
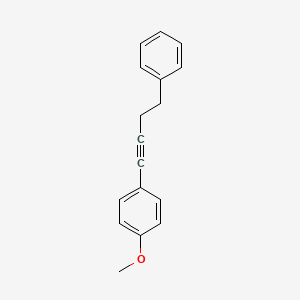
![Diethyl 4'-cyano[1,1'-biphenyl]-2,4-dicarboxylate](/img/structure/B14196449.png)
![L-Alanyl-O-[3-(3,4-dihydroxyphenyl)propanoyl]-L-serine](/img/structure/B14196450.png)
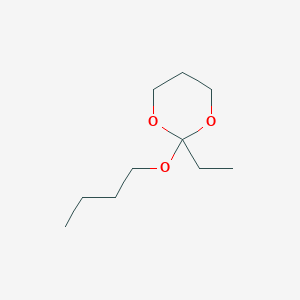
![5-Methoxy-5-[methyl(diphenyl)silyl]-3-(trimethylsilyl)furan-2(5H)-one](/img/structure/B14196466.png)
